2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) |
InChI Key |
ZBZLCLVWHXJPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
4-Nitro-1,2-phenylenediamine (1 eq)
-
2-Chlorobenzaldehyde (1.2 eq)
-
Solvent: Dimethoxyethane (DME) or ethanol/water (1:1)
-
Catalyst: Sodium metabisulfite (Na₂S₂O₅) or HCl
-
-
Procedure :
Optimization Insights
Analytical Validation
-
Spectroscopic Data :
Microwave-Assisted Synthesis Using Dimethylformamide (DMF) and HCl
Microwave irradiation significantly reduces reaction time while maintaining high yields.
Reaction Protocol
Optimization Insights
Analytical Validation
Reductive Cyclization of Schiff Base Intermediates Using SnCl₂
This method employs SnCl₂·2H₂O to reduce nitro-Schiff bases into benzimidazoles.
Reaction Protocol
Optimization Insights
Analytical Validation
Multi-Step Synthesis via Cyanogen Bromide Intermediate
A less common but high-purity route involves cyanogen bromide (CNBr) cyclization.
Reaction Protocol
Optimization Insights
Analytical Validation
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Cyclocondensation | 72–85% | 4–6 hours | Scalability | Long reaction time |
| Microwave-Assisted | 88–92% | 2–5 minutes | Rapid synthesis | Specialized equipment required |
| Reductive Cyclization | 68–75% | 30 minutes | Mild conditions | Moderate yields |
| Multi-Step Synthesis | 60–65% | 8–10 hours | High purity | Complex workflow |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.
Substitution: Products depend on the nucleophile used, e.g., 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole when using an amine.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. A study on related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains like methicillin-resistant Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 2g | Methicillin-resistant S. aureus | 4 |
Anticancer Properties
The anticancer potential of 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has been explored through various studies. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HepG2. For example, one study reported an IC50 value of 15.67 µM for a derivative against the HepG2 cell line, indicating potent cytotoxicity .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 20g | C6 | 15.67 |
| 20g | HepG2 | 58.33 |
| 21a | MCF-7 | 13.49 |
Antitubercular Activity
Research has also highlighted the antitubercular activity of benzimidazole derivatives. Compounds have been shown to exhibit activity against Mycobacterium tuberculosis at nanomolar concentrations without toxicity to human cells. This suggests a potential role in developing new treatments for tuberculosis .
Table 3: Antitubercular Activity
| Compound | Concentration (nM) | Toxicity to Human Cells |
|---|---|---|
| Compound A | <100 | Non-toxic |
| Compound B | <50 | Non-toxic |
Case Studies
- Antimicrobial Efficacy : A study synthesized various benzimidazole derivatives and tested them against multiple bacterial strains, confirming their effectiveness and low toxicity levels compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the synthesis of derivatives with different substituents on the phenyl ring, revealing significant cytotoxic effects against several cancer cell lines, including prostate and liver cancers .
- Tuberculosis Treatment : Research demonstrated that specific benzimidazole derivatives could inhibit the growth of Mycobacterium tuberculosis, paving the way for future drug development targeting resistant strains .
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters
| Compound Name | Substituents | Melting Point (°C) | Molecular Formula | logP* | Aqueous Solubility |
|---|---|---|---|---|---|
| 2-(2-Chlorophenyl)-5-nitro-1H-benzimidazole | 2-Cl-C₆H₄, 5-NO₂ | 112 | C₁₃H₈ClN₃O₂ | ~3.1 | Moderate |
| 2-(4-Chlorophenyl)-5-nitro-1H-benzimidazole (DP-2) | 4-Cl-C₆H₄, 5-NO₂ | 270 | C₁₃H₈ClN₃O₂ | ~3.3 | Low |
| 2-Phenyl-5-nitro-1H-benzimidazole (DP-3) | C₆H₅, 5-NO₂ | 210 | C₁₃H₉N₃O₂ | ~2.8 | Moderate |
| 2-(3,4-Dimethoxyphenyl)-5-nitro-1H-benzimidazole (AI-13) | 3,4-(OCH₃)₂-C₆H₃, 5-NO₂ | N/A | C₁₅H₁₃N₃O₄ | ~2.5 | High |
| 2-(4-Chlorobenzyl)-5-nitro-1H-benzimidazole | 4-Cl-C₆H₄-CH₂, 5-NO₂ | N/A | C₁₄H₁₀ClN₃O₂ | ~4.2 | Very Low |
Key Observations :
- Substituent Position : The ortho-chloro substituent in DP-1 reduces symmetry, leading to a lower melting point (112°C) compared to the para-chloro analog DP-2 (270°C) .
- Electron Effects : The nitro group at the 5-position enhances electrophilic reactivity, while electron-donating groups like methoxy (AI-13) improve solubility but reduce logP .
- Lipophilicity : Bulky substituents (e.g., 4-chlorobenzyl) increase logP significantly (4.2), suggesting greater membrane permeability but poorer solubility .
Key Observations :
Key Observations :
- Substituent Impact : The ortho-chloro group in DP-1 enhances anthelmintic activity compared to DP-2, likely due to improved target binding .
- Antifungal Potency : Piperazine-linked derivatives with iodine substituents () outperform DP-1 in antifungal activity, highlighting the role of halogen size in target interaction .
- Anti-inflammatory Activity : Electron-donating groups (e.g., methoxy in AI-13) improve NLRP3 inhibition, whereas nitro groups may favor redox-mediated pathways .
Solubility and Pharmacokinetics
The nitro group in DP-1 reduces aqueous solubility compared to non-nitro analogs like 2-phenylbenzimidazole (DP-3). However, derivatives with hydrophilic side chains (e.g., RetroABZ in ) achieve enhanced solubility via thioether or carbamate linkages . DP-1’s logP (~3.1) suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted applications with further optimization .
Biological Activity
2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic effects. The compound's structural characteristics and its implications in medicinal chemistry are also discussed.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, which is known for its broad spectrum of biological activities. The presence of the nitro group and the chlorophenyl moiety enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit potent anticancer properties. For instance, a study reported that certain benzimidazole derivatives showed significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 16.38 μM to 100 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
The anticancer activity is primarily attributed to the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication. Benzimidazole derivatives have been shown to act as non-intercalative inhibitors that block ATP binding sites on Topo II, leading to apoptosis in cancer cells . Additionally, these compounds can disrupt mitochondrial membrane potential, triggering the release of pro-apoptotic factors such as cytochrome c .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies revealed that this compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 8 μg/mL .
Comparative Antimicrobial Efficacy
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Streptococcus faecalis | 4 | |
| Candida albicans | 64 |
Antiparasitic Activity
The antiparasitic potential of benzimidazole derivatives has also been explored. For instance, compounds similar to this compound have shown efficacy against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. The IC50 values for these compounds were significantly lower than those of traditional treatments like Benznidazole, indicating their potential as alternative therapies .
Case Studies
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including this compound. These compounds were tested for their cytotoxicity against various cancer cell lines and demonstrated promising results with IC50 values comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole?
- Methodology :
- Step 1 : Condensation of 4-nitrobenzene-1,2-diamine with 2-chlorobenzaldehyde in acidic conditions (e.g., HCl/EtOH) under reflux (12–24 hrs).
- Step 2 : Neutralization with NaHCO₃, followed by recrystallization from ethanol to isolate the crude product.
- Step 3 : Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) to achieve >95% purity.
- Validation : FTIR confirms the nitro group (1550–1348 cm⁻¹) and imidazole C=N stretch (1602 cm⁻¹). 1H NMR detects aromatic protons at δ 7.56–7.45 ppm .
Q. Which spectroscopic techniques are essential for structural characterization?
- Key Techniques :
- FTIR : Identifies functional groups (e.g., nitro, C-Cl at 758 cm⁻¹).
- 1H/13C NMR : Assigns aromatic protons (δ 8.35–8.28 ppm) and carbons (123.2 ppm for aromatic, 44.7 ppm for methylene).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 273.03 [M+H]⁺) .
Q. How is antimicrobial activity evaluated for this compound?
- Protocol :
- Assay : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains.
- Controls : Ciprofloxacin (bacterial) and fluconazole (fungal).
- Analysis : MIC values calculated using regression models; zone-of-inhibition measured in triplicate .
Advanced Research Questions
Q. How can molecular docking discrepancies be resolved when studying EGFR inhibition?
- Approach :
- Software : AutoDock Vina or MOE with the Lamarckian genetic algorithm.
- Validation : Cross-docking with co-crystallized EGFR inhibitors (e.g., erlotinib, PDB 1M17).
- Troubleshooting : Adjust protonation states (e.g., nitro group at physiological pH) or use explicit solvent MD simulations (100 ns) to refine binding poses .
Q. What strategies address contradictions in ADMET predictions vs. experimental data?
- Methodology :
- In Silico : QikProp for logP (predicted 3.2 vs. experimental 3.5) and SwissADME for bioavailability radar.
- In Vitro : Caco-2 permeability assays and microsomal stability tests (e.g., t₁/₂ > 60 mins in human liver microsomes).
- Discrepancy Resolution : Re-optimize computational models using experimental logD values .
Q. How are crystallographic data analyzed to resolve structural ambiguities?
- Workflow :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction.
- Refinement : SHELXL for anisotropic displacement parameters; ORTEP-3 for thermal ellipsoid visualization.
- Validation : R-factor convergence (<0.05), and PLATON checks for missed symmetry .
Q. What methods optimize the compound’s pharmacokinetic profile for CNS targeting?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
